molecular formula C13H10BrFMg B14877601 magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

Cat. No.: B14877601
M. Wt: 289.43 g/mol
InChI Key: KNOUQUABBBMSDG-UHFFFAOYSA-M
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Description

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as: [ \text{4-fluoro-1-methyl-2-phenylbenzene} + \text{Mg} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new organometallic compound with a different alkyl group.

Scientific Research Applications

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide has several applications in scientific research:

Mechanism of Action

The mechanism by which magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of new chemical bonds. This interaction can activate specific pathways and molecular targets, leading to the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;4-fluoro-1-methylbenzene;bromide
  • Magnesium;4-fluoro-2-phenylbenzene;bromide
  • Magnesium;1-methyl-2-phenylbenzene;bromide

Uniqueness

Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

KNOUQUABBBMSDG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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